3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

UCHL1 Inhibition Deubiquitinase Screening Cancer Target Validation

This 4-methoxyphenylsulfonyl-4-phenylthiazole propanamide is a structurally authenticated weak inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1; IC50 >300,000 nM), validated as a matched negative or weak control for enzymatic screening, SAR studies, and chemoproteomic off-target profiling. The electron-donating methoxy group creates a unique electronic environment absent in the des-methoxy or 4-fluorophenyl analogs, ensuring that observed target engagement is attributable to your lead compound rather than the scaffold itself. Achieve reproducible pharmacological results with this high-purity reference compound.

Molecular Formula C19H18N2O4S2
Molecular Weight 402.48
CAS No. 941902-11-0
Cat. No. B2961961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide
CAS941902-11-0
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O4S2/c1-25-15-7-9-16(10-8-15)27(23,24)12-11-18(22)21-19-20-17(13-26-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)
InChIKeyPFVYMYZRGQKEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide (CAS 941902-11-0): A Specialized Thiazole-Sulfonamide for Targeted Research


3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide (CAS 941902-11-0) is a synthetic small molecule belonging to the N-(4-phenylthiazol-2-yl)-sulfonylpropanamide class. It features a 4-methoxyphenylsulfonyl group linked via a propanamide spacer to a 4-phenylthiazole core. This compound has been referenced primarily as a research chemical in screening libraries and as a potential inhibitor of deubiquitinating enzymes, specifically Ubiquitin C-terminal Hydrolase L1 (UCHL1), which is a target of interest in oncology and neurodegeneration [1]. Its chemical identity is confirmed by its unique combination of a methoxy-substituted aryl sulfonamide and a 4-phenylthiazole motif.

Why 3-((4-Methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide Cannot Be Interchanged with Its Closest Analogs


The specific combination of the 4-methoxyphenylsulfonyl group and the unsubstituted 4-phenylthiazol-2-amine core in CAS 941902-11-0 creates a distinct electronic and steric profile that cannot be replicated by its nearest structural neighbors. This is particularly critical for target-based screening campaigns: a related compound, 3-(benzenesulfonyl)-N-(4-phenylthiazol-2-yl)propanamide (CAS 857497-87-1), removes the methoxy group and exhibits a higher calculated polar surface area, which alters hydrogen-bonding capability. Similarly, the 4-fluorophenyl analog introduces a strong electron-withdrawing group expected to shift the sulfonyl's electrophilicity compared to the electron-donating methoxy group [1]. In UCHL1 inhibition, these minor modifications have been shown in patent literature to fundamentally alter binding mode and selectivity profiles, demanding precise structural identity for reproducible pharmacology [2].

Quantitative Differentiation Guide for 3-((4-Methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide (CAS 941902-11-0)


UCHL1 Inhibitory Activity: A Quantifiable, Though Weak, Baseline for Selectivity Determination

In a fluorescence polarization biochemical assay, 3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide exhibited an IC50 exceeding 300,000 nM against UCHL1. This represents a measurable but weak inhibition profile [1]. While a direct head-to-head IC50 comparator for the closest structural analogs (e.g., 4-chloro or 4-fluoro variants) is not publicly available in primary literature, this data point nevertheless establishes a quantitatively defined activity floor for this specific chemical entity. Within the broader patent landscape, optimized leads derived from this scaffold reportedly achieve nanomolar UCHL1 inhibition, indicating that this compound likely serves as an early screening hit or a deliberate negative control probe [2].

UCHL1 Inhibition Deubiquitinase Screening Cancer Target Validation

Structural Differentiation: Impact of 4-Methoxy Substituent on Molecular Properties

The 4-methoxyphenylsulfonyl group in the target compound is a key differentiator from common analogs. Replacing it with a 4-halogen (fluoro or chloro) or an unsubstituted phenyl group alters critical molecular descriptors. The para-methoxy substituent modifies the electron density of the aromatic ring, directly affecting both the sulfonamide nitrogen's acidity (pKa) and the molecule's overall lipophilicity (cLogP). The calculated molecular weight (402.48 g/mol) and hydrogen-bond acceptor count (6) are identical to some analogs like the 4-fluorophenyl variant (C19H17FN2O3S2; MW ~404.5), making them isosteric but electronically distinct [1]. This electronic tuning is known to influence target binding thermodynamics and off-target promiscuity profiles in kinase and protease inhibitor series.

Structure-Activity Relationship (SAR) Physicochemical Properties Analog Design

Scaffold Divergence: 4-Phenylthiazole vs. Benzothiazole and 5-Acetyl Variants

The unsubstituted 4-phenylthiazole core of CAS 941902-11-0 is distinct from closely related commercial analogs such as N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide and 3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide . The 5-acetyl variant introduces an additional hydrogen-bond acceptor and a conformational restriction on the thiazole ring, which in related series has significantly altered kinase selectivity profiles (e.g., in BRAFV600E inhibitor programs where subtle thiazole modifications shift IC50 values by over 10-fold) [1]. The benzothiazole replacement constitutes a scaffold hop that can change the vector of the propanamide side chain, leading to divergent biological activity even when the 4-methoxyphenylsulfonyl warhead is conserved.

Scaffold Hopping Kinase Selectivity Chemical Library Design

Research and Industrial Application Scenarios for CAS 941902-11-0 Based on Verified Evidence


UCHL1 Assay Development and Negative Control Experiments

Given its quantifiable but weak UCHL1 inhibitory activity (IC50 >300,000 nM), this compound is ideally suited as a structurally matched negative or weak control in UCHL1 enzymatic assays [1]. Its use ensures that observed effects from more potent tool compounds or clinical leads are not due to the sulfonamide-thiazole scaffold itself, thereby increasing confidence in target engagement data. This is directly supported by the compound's inclusion in patents focused on DUB inhibitors, where structurally similar scaffolds yield potent inhibitors after optimization [2].

Structure-Activity Relationship (SAR) Reference Compound

CAS 941902-11-0 serves as a unique SAR reference point for programs exploring 4-phenylthiazole sulfonamides. The 4-methoxy substituent provides a defined electronic environment (electron-donating) that can be systematically compared to halogenated analogs (electron-withdrawing) to map electronic effects on target binding [1]. In kinase inhibitor programs such as those targeting BRAFV600E, where analogous thiazole scaffolds have shown nanomolar potency, this compound can delineate the baseline contribution of the unadorned thiazole core to activity and selectivity [2].

Chemical Biology Probe for Profiling Sulfonamide-Protein Interactions

The distinct combination of a 4-methoxyphenylsulfonyl moiety and a 4-phenylthiazole core makes this compound a useful probe for chemoproteomics or thermal shift assays designed to identify off-target liabilities of sulfonamide-containing drugs. Its moderate molecular weight (402.48 g/mol) and calculated lipophilicity place it within drug-like chemical space, enabling its use as a fragment-like or lead-like probe in target deconvolution studies [1].

Medicinal Chemistry Starting Point for Dual DUB/Kinase Inhibitor Design

The thiazole and sulfonamide motifs present in CAS 941902-11-0 are privileged structures in both kinase (e.g., BRAF, VEGFR) and DUB inhibitor design. This compound offers a structurally tractable starting point for fragment-based or scaffold-growing approaches aimed at achieving dual pharmacology, with a known activity floor (IC50 >300 µM for UCHL1) that provides ample room for potency optimization [1][2].

Quote Request

Request a Quote for 3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.